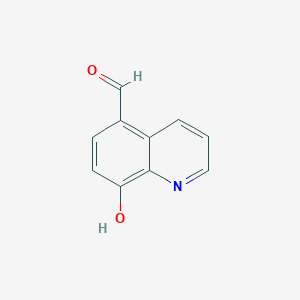

8-Hydroxyquinoline-5-carbaldehyde

Beschreibung

Overview of 8-Hydroxyquinoline (B1678124) Analogues in Academic Research

8-Hydroxyquinoline and its derivatives are a prominent class of heterocyclic compounds extensively studied in academic research. scispace.comrroij.com These compounds, composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, exhibit a wide array of biological activities and are known for their ability to chelate metal ions. scispace.comrroij.comnih.gov This metal-chelating property is a cornerstone of their diverse applications, ranging from medicinal chemistry to materials science. scispace.comrroij.comnih.gov

In the realm of medicine, 8-hydroxyquinoline analogues have been investigated for their potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective agents. rroij.comnih.govmdpi.com Their ability to interact with metal ions is often linked to their therapeutic effects, as metal imbalances are implicated in various diseases. nih.gov For instance, some derivatives have been explored as treatments for neurodegenerative disorders like Alzheimer's disease by targeting metal ion interactions with amyloid-β plaques. nih.gov

Beyond their medicinal applications, these compounds are crucial in the development of advanced materials. They serve as components in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for the detection of metal ions. scispace.comrroij.com The inherent fluorescence of 8-hydroxyquinoline is often enhanced upon chelation with metal ions, a property harnessed for creating sensitive and selective sensors. scispace.com

Significance of the Aldehyde Moiety at C5 in Quinoline (B57606) Chemistry

The presence of an aldehyde group (-CHO) at the C5 position of the 8-hydroxyquinoline ring system is of paramount chemical importance. Aldehydes are generally more reactive than other carbonyl compounds like ketones. libretexts.org This heightened reactivity is due to less steric hindrance around the carbonyl carbon and a greater partial positive charge on this carbon. libretexts.org

This reactive aldehyde group in 8-Hydroxyquinoline-5-carbaldehyde serves as a versatile chemical handle, allowing for a variety of chemical transformations. It can readily participate in reactions such as the formation of Schiff bases through condensation with primary amines. mdpi.com This reactivity is instrumental in synthesizing a wide range of new derivatives with potentially enhanced or novel biological activities and material properties.

Furthermore, the electronic properties of the quinoline ring are influenced by the aldehyde group. The substitution at the C5 position can have a significant stabilizing effect on intermediates formed during electrophilic substitution reactions. mdpi.com This directed reactivity is a key consideration in the synthesis of specifically substituted 8-hydroxyquinoline derivatives. The electrochemical properties of the molecule, including its oxidation and reduction potentials, are also strongly correlated with its chemical structure, including the presence and nature of substituents like the aldehyde group. mdpi.com

Historical Context of this compound in Scientific Literature

The formylation of 8-hydroxyquinoline, the parent compound of this compound, has been a subject of study for a considerable time. Early research focused on developing synthetic methods to introduce a formyl (aldehyde) group onto the quinoline ring. Various classical aldehyde synthesis methods, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, have been employed. mdpi.com

Initial reports on the formylation of 8-hydroxyquinoline often showed a mixture of products, with substitution occurring at different positions on the ring. For example, formylation under Reimer-Tiemann conditions was found to yield a mixture of the 5-formyl and 7-formyl isomers. mdpi.com Over time, more selective synthetic routes have been developed. For instance, some studies reported achieving a higher yield of the desired this compound. mdpi.com These synthetic advancements have been crucial for making this compound more accessible for further research and application.

Scope and Objectives of Current Research on this compound

Contemporary research on this compound is multifaceted, driven by its potential in various scientific and technological domains. A significant area of focus is its application in coordination chemistry, where it serves as a ligand to form stable complexes with a wide range of metal ions. These metal complexes are being investigated for their own unique properties and potential applications.

A major thrust of current research lies in the biological and medicinal applications of this compound and its derivatives. ontosight.ai Scientists are actively exploring its antimicrobial, antifungal, and anticancer properties. ontosight.ai The ability of this compound and its derivatives to act as fluorescent chemosensors for detecting biologically and environmentally important metal ions, such as magnesium (Mg²⁺), is another active area of investigation. researchgate.net For example, a derivative of this compound has been shown to exhibit a significant increase in fluorescence in the presence of Mg²⁺, suggesting its potential as a selective sensor for this ion. researchgate.net

Furthermore, research is ongoing to synthesize novel derivatives of this compound to create more complex molecules with tailored properties for applications in materials science, such as in the development of new optical and electronic materials. ontosight.ai The overarching goal is to leverage the unique chemical properties conferred by the 8-hydroxy and 5-aldehyde functionalities to design and create new molecules with enhanced efficacy and selectivity for a variety of applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIADJWREMDHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298275 | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-30-3 | |

| Record name | 2598-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2598-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 8 Hydroxyquinoline 5 Carbaldehyde

Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 8-Hydroxyquinoline-5-carbaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals that correspond to each unique nucleus in the molecule, offering unambiguous evidence of its constitution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals for the aldehyde proton and the aromatic protons on the quinoline (B57606) ring. In a typical solvent like DMSO-d₆, the aldehyde proton (CHO) resonates as a singlet at approximately 10.14 ppm. The aromatic protons appear in the range of 7.26 to 9.56 ppm, with their specific chemical shifts and coupling constants providing information about their positions on the bicyclic ring system. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. For this compound in DMSO-d₆, the carbonyl carbon of the aldehyde group shows a characteristic signal at around 192.2 ppm. mdpi.com The carbon atoms of the quinoline ring resonate in the aromatic region, typically between 110.8 and 159.6 ppm. mdpi.com

| ¹H NMR Data (DMSO-d₆, 400.2 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| 10.14 | s |

| 9.56 | dd, ³J(H,H) = 8.6, ⁴J(H,H) = 1.6 |

| 8.97 | dd, ³J(H,H) = 4.1, ⁴J(H,H) = 1.6 |

| 8.17 | d, ³J(H,H) = 8.1 |

| 7.78 | dd, ³J(H,H) = 8.6, ⁴J(H,H) = 4.1 |

| 7.26 | d, ³J(H,H) = 8.0 |

Data sourced from MDPI. mdpi.com

| ¹³C NMR Data (DMSO-d₆, 100.6 MHz) |

| Chemical Shift (δ) ppm |

| 192.2 |

| 159.6 |

| 149.0 |

| 140.2 |

| 138.0 |

| 133.0 |

| 126.8 |

| 124.6 |

| 122.4 |

| 110.8 |

Data sourced from MDPI. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The FT-IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic peaks for this compound include a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed around 1667 cm⁻¹. mdpi.com The hydroxyl (O-H) group exhibits a broad stretching vibration band in the region of 3344 cm⁻¹. mdpi.com Vibrations associated with the aromatic C-H and C=C bonds of the quinoline ring also appear in the spectrum.

| FT-IR Spectral Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3344 | ν(OH) |

| 2859 | ν(CH) |

| 1667 | ν(C=O) |

| 1425 | ν(C-H) |

Data sourced from MDPI. mdpi.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727), shows distinct absorption bands that are characteristic of the quinoline chromophore and the electronic system extended by the aldehyde group.

The electronic absorption spectrum of this compound in methanol exhibits several absorption maxima (λ_max). These bands are attributed to π → π* and n → π* electronic transitions within the aromatic system and the carbonyl group.

| UV-Vis Absorption Data (Methanol) | |

| λ_max (nm) | log ε |

| 429 | 2.86 |

| 350 | 3.27 |

| 286 | 3.65 |

| 267 | 4.03 |

| 248 | 3.83 |

| 207 | 4.09 |

Data sourced from MDPI. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis of this compound, the compound is first separated from other components in the gas phase and then ionized. The resulting mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 g/mol ). mdpi.comnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, a common fragmentation involves the loss of a carbon monoxide molecule (CO) from the aldehyde group. mdpi.com

| GC-MS Data | |

| Retention Time (t_r) | m/z (relative intensity) |

| 6.024 min | M⁺ = 173 (12%), (M − CO + H)⁺ = 146 (100%) |

Data sourced from MDPI. mdpi.com

8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their fluorescent properties, which are often modulated by their environment and interaction with metal ions. The fluorescence of this compound arises from the de-excitation of electrons from an excited singlet state to the ground state.

The fluorescence of 8-hydroxyquinoline derivatives can be significantly influenced by the presence of metal ions. Chelation of the compound with metal ions can either enhance or quench its fluorescence. Fluorescence quenching can occur through several mechanisms, including static quenching, where a non-fluorescent complex is formed in the ground state, and dynamic quenching, which involves collisional deactivation of the excited state. nih.gov The ability of 8-hydroxyquinoline derivatives to form stable complexes with various metal ions makes them valuable as fluorescent sensors for metal ion detection. nih.gov The chelation process can disrupt or alter the excited-state intramolecular proton transfer (ESIPT) that often occurs in 8-hydroxyquinoline derivatives, leading to changes in the fluorescence emission. nih.gov

Electrochemical Characterization

The electrochemical behavior of this compound has been elucidated through detailed voltammetric studies, revealing key aspects of its redox properties.

Investigation of Reduction and Oxidation Potentials

The electrochemical properties of this compound have been investigated, with a particular focus on its oxidation behavior. researchgate.net Using cyclic voltammetry, the compound, designated as 2a in a key study, was shown to undergo oxidation, yielding two distinct oxidation waves. researchgate.net The potentials for these waves were recorded at 1.349 V and 1.637 V. researchgate.net Exhaustive electrolysis of the compound at a potential corresponding to the first oxidation wave indicated a process involving two electrons. researchgate.net

| Parameter | Potential (V) |

|---|---|

| First Oxidation Wave (E1) | 1.349 |

| Second Oxidation Wave (E2) | 1.637 |

Correlation Between Chemical Structure and Electrochemical Properties

A strong correlation exists between the chemical structure of quinoline derivatives and their electrochemical potentials. researchgate.net For this compound, the presence and position of the hydroxyl (-OH) and aldehyde (-CHO) groups on the quinoline framework are critical determinants of its redox behavior. The electroactive site for oxidation is suggested to be the hydroxyl group located at the C8 position, which is in a para position relative to the aldehyde group at C5. researchgate.net

The absence of an intramolecular hydrogen bond between the C8-hydroxyl and the C5-aldehyde group, due to their separation, influences the electronic environment compared to isomers where such bonding is possible (e.g., 8-hydroxyquinoline-7-carbaldehyde). researchgate.net Studies comparing this compound with other derivatives, such as those with methyl or dimethylamino groups, show that different substituents significantly alter the oxidation and reduction potentials. For instance, the presence of a methyl group has been found to facilitate oxidation in related quinoline compounds. researchgate.net

Computational Chemistry and Theoretical Studies

Theoretical calculations provide profound insight into the electronic structure and properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has been employed to perform computational studies on this compound and its derivatives. researchgate.net These calculations are instrumental in explaining the selectivity of certain synthetic reactions and in understanding the electronic properties of the molecule. researchgate.net For instance, DFT calculations have been used to determine the energies of frontier molecular orbitals, which helps to rationalize the observed electrochemical behavior. researchgate.net While TD-DFT is a common method for simulating electronic spectra in related quinoline compounds, specific TD-DFT studies for this compound were not detailed in the reviewed literature. eurjchem.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. For quinoline derivatives, a smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability.

In the case of this compound, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net These calculations support the experimental electrochemical findings. researchgate.net One study calculated the LUMO energy for a related compound, 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde, to be -1.89 eV. researchgate.net While the precise HOMO-LUMO gap for this compound was not specified, the analysis of these orbitals is fundamental to explaining its reduction and oxidation potentials. researchgate.net

| Compound | Parameter | Energy (eV) |

|---|---|---|

| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | E(LUMO) | -1.89 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed understanding of charge transfer and conjugative interactions within a molecule. researchgate.neteurjchem.com For quinoline derivatives, NBO analysis is frequently used to investigate molecular stability arising from hyperconjugative interactions and charge delocalization. researchgate.net This analysis examines the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. eurjchem.com

In studies of similar molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) and 8-hydroxy-5-nitroquinoline, NBO analysis has been crucial for explaining the changes in electron density and the stability conferred by the presence of different functional groups. researchgate.neteurjchem.com Although it is a standard computational tool for this class of compounds, specific NBO analysis data for this compound was not available in the cited research. researchgate.neteurjchem.com

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde |

| 8-hydroxyquinoline-7-carbaldehyde |

| 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde |

| 8-hydroxy-5-nitroquinoline |

Molecular Dynamics Simulations to Investigate Reactive Properties

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms and molecules, MD can provide valuable insights into the reactive properties of a compound like this compound. These simulations can help in understanding both global and local reactivity, offering a more complete picture than static computational methods. researchgate.net

In the context of 8-hydroxyquinoline derivatives, MD simulations have been employed to explore their reactive properties. researchgate.net These simulations typically involve placing the molecule in a simulated environment, such as a solvent box, and then calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule behaves and interacts with its surroundings. researcher.life

For this compound, MD simulations can be used to investigate several key aspects of its reactivity. For instance, the simulations can reveal information about the conformational flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might orient itself when approaching a biological target or another reactant.

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as water or potential binding partners. By analyzing the trajectories, researchers can identify key intermolecular interactions, such as hydrogen bonds, and determine their strength and lifetime. This information is crucial for predicting the compound's solubility, as well as its ability to bind to specific receptors or enzymes. The insights gained from MD simulations can complement experimental findings and provide a more detailed understanding of the chemical and biological activity of this compound. nih.gov

A hypothetical representation of data that could be derived from MD simulations on this compound is presented in the table below.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time over which the molecular motions were simulated. |

| Temperature | 298 K | The temperature at which the simulation was conducted, representing room temperature. |

| Pressure | 1 atm | The pressure at which the simulation was conducted, representing atmospheric pressure. |

| RMSD of Backbone | 1.5 Å | The root-mean-square deviation of the backbone atoms, indicating the stability of the molecule's core structure over the course of the simulation. |

| Number of Hydrogen Bonds with Water | 3-5 | The typical range for the number of hydrogen bonds formed between the molecule and surrounding water molecules, indicating its interaction with an aqueous environment. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a 3D representation of the electrostatic potential on the surface of a molecule, where different colors indicate different potential values.

Typically, red and yellow/orange regions represent negative electrostatic potential, indicating an abundance of electrons and a propensity for electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating a deficiency of electrons and a susceptibility to nucleophilic attack. Green regions denote areas of neutral or near-zero potential. nih.gov

For this compound, the MEP map would reveal several key features. The oxygen atom of the hydroxyl group and the nitrogen atom in the quinoline ring are expected to be regions of high electron density, appearing as red or yellow on the MEP map. These sites are therefore predicted to be the most likely targets for electrophilic attack. The hydrogen atom of the hydroxyl group, on the other hand, would be a region of positive electrostatic potential, appearing as blue, making it a potential site for nucleophilic interaction. The aldehyde group also introduces a region of negative potential around its oxygen atom.

By providing a visual representation of the molecule's charge distribution, MEP analysis is a valuable tool for understanding the chemical reactivity of this compound and predicting its interactions with other molecules. researchgate.net

A hypothetical representation of MEP data for this compound is shown in the table below.

| Region of Molecule | Color on MEP Map | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Oxygen of Hydroxyl Group | Red | -45 | Prone to electrophilic attack |

| Nitrogen of Quinoline Ring | Yellow | -25 | Prone to electrophilic attack |

| Hydrogen of Hydroxyl Group | Blue | +35 | Prone to nucleophilic attack |

| Aldehyde Oxygen | Red | -40 | Prone to electrophilic attack |

| Aromatic Ring | Green | -5 to +5 | Relatively neutral |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interaction (NCI) analysis, often visualized using the Reduced Density Gradient (RDG), is a computational technique that allows for the identification and characterization of weak, non-covalent interactions within and between molecules. chemtools.orgresearchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular structure, stability, and reactivity. chemtools.orgresearchgate.net

The RDG is a dimensionless quantity derived from the electron density and its first derivative. chemtools.org By plotting the RDG against the electron density, regions of non-covalent interaction can be identified as spikes in the low-density, low-gradient region of the plot. chemtools.org These interactions can then be visualized in 3D space as isosurfaces, which are colored to indicate the type and strength of the interaction.

Blue isosurfaces typically represent strong, attractive interactions such as hydrogen bonds.

Green isosurfaces indicate weaker, van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes. researchgate.net

The table below provides a hypothetical summary of the types of non-covalent interactions that could be identified in this compound using NCI analysis.

| Type of Interaction | Isosurface Color | Location in Molecule | Significance |

| Intramolecular Hydrogen Bond | Blue/Green | Between hydroxyl hydrogen and quinoline nitrogen | Contributes to the planarity and stability of the molecule. |

| Van der Waals Interactions | Green | Across the aromatic rings | Stabilize the overall molecular structure. |

| Steric Interactions | Red | May occur if the molecule is in a crowded environment | Indicate regions of repulsion that can influence molecular conformation. |

Studies on Tautomerization and Excited-State Proton Transfer

Tautomerization, the process by which a molecule rearranges by the migration of a proton and the shifting of a double bond, is a key feature of many hydroxyquinoline derivatives. In this compound, the presence of both a hydroxyl group and a quinoline nitrogen allows for the possibility of proton transfer, leading to the formation of a keto-enol tautomer.

In the ground state, this compound primarily exists in its enol form. However, upon excitation with light, the molecule can undergo excited-state intramolecular proton transfer (ESIPT), where the proton from the hydroxyl group is transferred to the quinoline nitrogen. acs.org This process leads to the formation of a transient keto tautomer, which has different electronic and photophysical properties compared to the enol form. acs.orgrsc.org

The ESIPT process in hydroxyquinoline derivatives can be influenced by several factors, including the solvent environment and the presence of substituents on the quinoline ring. beilstein-journals.org For example, in polar solvents, the keto tautomer may be stabilized, leading to a more efficient ESIPT process. acs.org The study of tautomerization and ESIPT is crucial for understanding the photochemistry and photophysics of this compound, as these processes can dictate its fluorescence properties and its potential applications in areas such as molecular sensing and switching. beilstein-journals.orgrsc.org

The table below summarizes the key aspects of tautomerization and ESIPT in this compound.

| Process | Description | Key Factors | Significance |

| Tautomerization | Reversible isomerization involving the migration of a proton from the hydroxyl group to the quinoline nitrogen. | Solvent polarity, temperature | Affects the ground-state equilibrium and chemical reactivity. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer that occurs in the excited state upon absorption of light. | Solvent environment, electronic properties of the excited state | Responsible for the unique fluorescence properties and potential applications in photosensitive materials. |

Future Directions and Research Opportunities

Development of Novel 8-Hydroxyquinoline-5-carbaldehyde Derivatives with Enhanced Bioactivity

The core structure of this compound offers a fertile ground for chemical modification to enhance its biological efficacy. The presence of the hydroxyl and aldehyde groups allows for a variety of chemical transformations, leading to a diverse library of derivatives with potentially improved pharmacological profiles. ontosight.ai

A primary area of investigation is the synthesis of Schiff base derivatives . These compounds, formed by the condensation of the aldehyde group with various primary amines, have demonstrated significant potential. The resulting azomethine moiety (-C=N-) is not only crucial for their biological activity but also enhances their ability to form stable metal complexes. researchgate.net Research into Schiff bases derived from this compound is focused on creating compounds with potent antimicrobial and anticancer properties. researchgate.netmdpi.com

Another key strategy involves the formation of metal complexes . The parent compound and its derivatives act as effective ligands, chelating with various metal ions to form complexes that often exhibit greater bioactivity than the ligands alone. nih.gov Copper(II) complexes, in particular, have shown high cytotoxicity against multiple cancer cell lines, with some demonstrating IC50 values below 1 µM. The synergy between the organic ligand and the metal center can lead to novel mechanisms of action, overcoming resistance to existing drugs.

Furthermore, modifications at other positions of the quinoline (B57606) ring are being explored to fine-tune the molecule's properties. For instance, the introduction of different substituents can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which can impact its interaction with biological targets.

| Derivative Type | Key Features & Research Focus | Potential Bioactivity |

| Schiff Bases | Condensation of the aldehyde group with primary amines, introducing an azomethine moiety. | Enhanced antimicrobial and anticancer activities. researchgate.netmdpi.com |

| Metal Complexes | Chelation with various metal ions (e.g., Cu(II), Zn(II)) to form stable complexes. | Increased cytotoxicity against cancer cells, potential for novel mechanisms of action. nih.gov |

| Ring-Substituted Derivatives | Introduction of various functional groups on the quinoline ring. | Modulation of lipophilicity, electronic properties, and steric effects to optimize bioactivity. |

Exploration of New Catalytic Applications for this compound Complexes

The strong chelating ability of this compound and its derivatives makes them excellent ligands for the development of novel catalysts. The formation of stable complexes with a wide range of metal ions opens up possibilities for their application in various organic transformations. rroij.com

The focus in this area is on designing metal complexes that can act as efficient and selective catalysts for reactions such as:

Oxidation Reactions: Metal complexes of 8-hydroxyquinoline (B1678124) derivatives could be designed to catalyze the oxidation of various organic substrates.

Reduction Reactions: The electronic properties of the ligand and the metal center can be tuned to create complexes suitable for catalytic reduction processes.

Coupling Reactions: There is potential for these complexes to be used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in organic synthesis.

Polymerization Reactions: The design of specific complexes could lead to catalysts for controlled polymerization processes.

The versatility of the this compound scaffold allows for the synthesis of a wide array of ligands with different steric and electronic properties. This tunability is crucial for developing catalysts with high activity, selectivity, and stability. Research in this area will likely involve the synthesis of new ligands, the preparation and characterization of their metal complexes, and the evaluation of their catalytic performance in various chemical reactions.

Advanced Mechanistic Studies on Biological Targets and Pathways

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for the rational design of more effective therapeutic agents. Current research points to several key mechanisms of action.

A primary mechanism is the chelation of metal ions , which can disrupt essential metal-dependent biological processes in pathogenic microorganisms and cancer cells. This can lead to the inhibition of metalloenzymes and interference with cellular signaling pathways.

Another significant area of investigation is the inhibition of specific enzymes . For example, derivatives of 8-hydroxyquinoline have been identified as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a critical role in cancer cell invasion and metastasis. researchgate.net Some derivatives have shown inhibitory activity against MMP-2 and MMP-9 at the submicromolar level. researchgate.net

Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and can act as transcription inhibitors , affecting gene expression and cellular functions. Future research will likely employ advanced techniques such as proteomics, transcriptomics, and metabolomics to identify the specific cellular targets and pathways affected by these compounds. Elucidating these mechanisms will provide a more complete picture of their therapeutic potential and guide the development of next-generation drugs.

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental studies is becoming increasingly important in modern drug discovery. For this compound and its derivatives, this integrated approach offers a powerful strategy for accelerating the design and optimization of new drug candidates.

Computational methods , such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being used to investigate the electronic properties, reactivity, and spectroscopic characteristics of these molecules and their metal complexes. mdpi.comresearchgate.netnih.gov These studies provide valuable insights into the structure-activity relationships and help in predicting the behavior of new derivatives before their synthesis.

Molecular docking is another powerful computational tool used to predict the binding modes of these compounds with their biological targets. nih.govresearchgate.net For instance, docking studies have been employed to understand the interaction of 8-hydroxyquinoline derivatives with the active sites of enzymes like MMPs and with proteins such as bovine serum albumin. researchgate.netnih.gov

By combining these in silico approaches with experimental validation, researchers can:

Screen large virtual libraries of derivatives to identify promising candidates.

Optimize the structure of lead compounds to improve their binding affinity and selectivity.

Gain a deeper understanding of the molecular interactions that govern their biological activity.

This integrated strategy streamlines the drug discovery process, reducing the time and cost associated with the development of new therapeutic agents.

Scale-Up and Industrial Applications of Synthetic Methodologies for this compound

The transition from laboratory-scale synthesis to industrial production is a critical step in the development of any commercially viable compound. For this compound, established formylation techniques like the Reimer-Tiemann reaction are commonly used for its synthesis. mdpi.com However, for large-scale production, these methods need to be optimized for yield, purity, cost-effectiveness, and environmental impact.

Future research in this area will focus on:

Process Optimization: Investigating reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize the yield and purity of the final product.

Development of Greener Synthetic Routes: Exploring alternative, more environmentally friendly synthetic methods that reduce the use of hazardous reagents and minimize waste generation.

Continuous Flow Chemistry: Implementing continuous manufacturing processes, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes.

Purification Techniques: Developing efficient and scalable purification methods to obtain high-purity this compound suitable for pharmaceutical and other applications.

Successful scale-up of the synthesis of this compound is essential for its widespread application, not only as a precursor for new drugs and catalysts but also potentially in materials science and other industrial fields. ontosight.ai Patents related to the manufacturing of 8-hydroxyquinoline provide a foundation for the development of industrial processes for its derivatives. google.comgoogle.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-hydroxyquinoline-5-carbaldehyde, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : The compound is typically synthesized via formylation of 8-hydroxyquinoline derivatives. For instance, a mixture of 8-hydroxyquinoline-7-carbaldehyde and this compound can be obtained using methods reported by Fan et al., involving controlled reaction temperatures and stoichiometric ratios of aldehydes (e.g., benzaldehyde or paradimethylaminobenzaldehyde) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and using gradient elution in column chromatography to separate isomers.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Methodology : Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify aldehyde proton signals (~9.8–10.2 ppm) and aromatic protons. Mass spectrometry (MS) confirms molecular weight, while X-ray diffraction (XRD) provides crystallographic data for unambiguous structural assignment . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What are the key applications of this compound in fluorescence-based sensing?

- Methodology : The aldehyde group facilitates Schiff base formation with hydrazides or amines, enabling metal ion detection. For example, a probe synthesized with benzohydrazide showed selective fluorescence enhancement at 577 nm for Mg²⁺ and dual detection of Cd²⁺/Zn²⁺ at 604–611 nm. Experimental design requires buffer optimization (e.g., DMSO–HEPES at pH 7.0) to stabilize metal-ligand complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in metal ion selectivity reported for this compound-based probes?

- Case Analysis : A study by Jiang et al. (2011) demonstrated Al³⁺ selectivity in weak acid aqueous media , while Fu et al. (2021) reported Mg²⁺ preference in buffered DMSO . Contradictions arise from solvent polarity, pH, and ligand-metal stoichiometry. To address this:

- Conduct competitive binding assays with varying ion concentrations.

- Use density functional theory (DFT) to model electronic transitions and binding energies .

- Compare Stern-Volmer plots to quantify quenching/enhancement efficiency.

Q. What experimental strategies mitigate challenges in synthesizing isomer-free this compound?

- Methodology : The coexistence of 5- and 7-carbaldehyde isomers (e.g., in Fan et al.’s synthesis ) complicates purification. Solutions include:

- Employing regioselective protecting groups for the hydroxyl moiety during formylation.

- Using chiral stationary phases in HPLC for enantiomeric resolution.

- Optimizing reaction kinetics (e.g., lower temperatures slow isomerization).

Q. How does the anti-phytopathogen activity of this compound derivatives compare to parent compounds, and what mechanistic insights exist?

- Experimental Design : Quaternized chitosan derivatives synthesized with this compound exhibit enhanced antifungal activity against Fusarium spp. via hyphal growth inhibition. Compare efficacy using:

- In vitro hyphal measurement : Dose-response curves (IC₅₀ values).

- Microdilution assays : Minimum inhibitory concentrations (MICs) against bacterial pathogens like Xanthomonas .

- Mechanistic studies: Fluorescence microscopy to visualize membrane disruption.

Q. What computational methods validate the photophysical properties of this compound-metal complexes?

- Methodology : Time-dependent DFT (TD-DFT) calculates excited-state geometries and electron density distributions. For example, Fu et al. (2021) used DFT to show that Mg²⁺ complexation reduces the energy gap between HOMO-LUMO orbitals, enhancing fluorescence . Validate models with experimental UV-vis and emission spectra.

Methodological Best Practices

Q. How should researchers design controlled experiments to assess environmental stability of this compound derivatives?

- Protocol :

- Expose derivatives to UV light, varying pH (3–10), and elevated temperatures (25–60°C).

- Monitor degradation via HPLC-MS and track fluorescence quenching over time.

- Use Arrhenius plots to predict shelf-life under storage conditions.

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Analysis :

- Fit data to logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Apply ANOVA with post-hoc Tukey tests to compare treatment groups.

- Use principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.